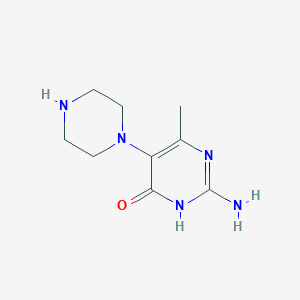
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones with guanidine derivatives.
Substitution Reactions: Introduction of the piperazine moiety can be done through nucleophilic substitution reactions where a halogenated pyrimidine intermediate reacts with piperazine.
Amination: The amino group can be introduced through amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrimidine core can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyrimidine: Lacks the piperazine moiety.
6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one: Lacks the amino group.
2-amino-6-methylpyrimidin-4(3H)-one: Lacks the piperazine moiety.
Uniqueness
The presence of both the amino group and the piperazine moiety in 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one may confer unique biological properties, such as enhanced binding to specific targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-amino-4-methyl-5-piperazin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N5O/c1-6-7(8(15)13-9(10)12-6)14-4-2-11-3-5-14/h11H,2-5H2,1H3,(H3,10,12,13,15) |
InChI Key |
UMFRWVMNNPRGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730175.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730188.png)
![1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730189.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)

![1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B11730221.png)
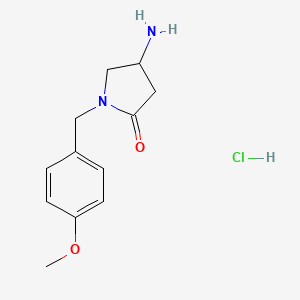
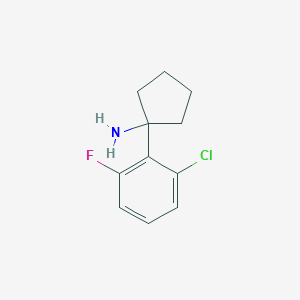
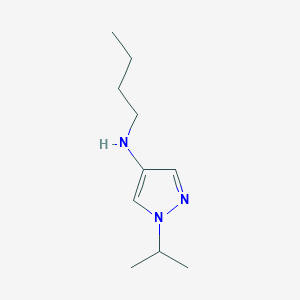
![(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate](/img/structure/B11730261.png)
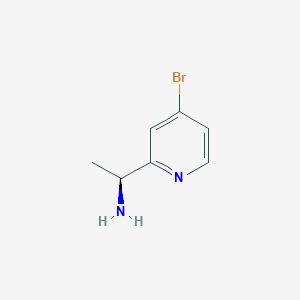
![(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B11730263.png)

